molecular formula C27H20N4O5 B408780 TTGM 5826 CAS No. 330471-93-7

TTGM 5826

Cat. No.: B408780
CAS No.: 330471-93-7
M. Wt: 480.5g/mol
InChI Key: QKMLUIRQZOCSAR-UHFFFAOYSA-N
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Description

TTGM 5826 is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines isoindole and pyrimidine moieties, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of TTGM 5826 can be achieved through multi-step organic reactions. One efficient method involves a three-component reaction of barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions . This reaction proceeds through the formation of intermediate products, which are subsequently transformed into the final compound through further chemical modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

TTGM 5826 has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells. The pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to TTGM 5826 include other pyrimidine and isoindole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives are also known for their potential as PARP-1 inhibitors . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

330471-93-7

Molecular Formula

C27H20N4O5

Molecular Weight

480.5g/mol

IUPAC Name

2-[[5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-2-methylphenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C27H20N4O5/c1-16-11-12-18(13-17(16)15-30-24(33)20-9-5-6-10-21(20)25(30)34)28-14-22-23(32)29-27(36)31(26(22)35)19-7-3-2-4-8-19/h2-14,35H,15H2,1H3,(H,29,32,36)

InChI Key

QKMLUIRQZOCSAR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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